molecular formula C6H6N2O3 B1453434 N,3-dihydroxyisonicotinamide CAS No. 89640-77-7

N,3-dihydroxyisonicotinamide

Cat. No.: B1453434
CAS No.: 89640-77-7
M. Wt: 154.12 g/mol
InChI Key: REVYHWBRULDYDD-UHFFFAOYSA-N
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Description

N,3-dihydroxyisonicotinamide is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N,3-dihydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYHWBRULDYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669459
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89640-77-7
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N,3-dihydroxyisonicotinamide (DHINA) is a derivative of nicotinamide, which has garnered attention for its various biological activities. This article explores the compound's effects on cellular processes, particularly in the context of skin health, inflammation, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position of the isonicotinamide structure. This modification enhances its solubility and bioavailability compared to other nicotinamide derivatives. The compound exhibits several beneficial properties:

  • Antioxidant Activity : DHINA has demonstrated significant antioxidant capabilities, which help combat oxidative stress in cells.
  • Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Collagen Synthesis Stimulation : Like other niacin derivatives, DHINA promotes collagen synthesis, essential for skin elasticity and repair.

1. Collagen Stimulation

Research has shown that DHINA stimulates the expression of collagen types I, III, and V in dermal fibroblasts. A study indicated that this stimulation occurs through transcriptional activation mechanisms, enhancing skin structure and resilience against aging .

Collagen Type Effect of DHINA Mechanism
Type IIncreased expressionTranscriptional activation
Type IIIIncreased expressionTranscriptional activation
Type VIncreased expressionTranscriptional activation

2. Heat Shock Proteins (HSPs)

DHINA also influences the expression of heat shock proteins (HSPs), which play critical roles in cellular stress responses. Specifically, it enhances the levels of HSP-27, HSP-47, HSP-70, and HSP-90 in fibroblasts exposed to UV radiation. This protective mechanism is vital in preventing cellular damage caused by environmental stressors .

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These actions suggest potential applications in treating inflammatory skin conditions such as acne or rosacea .

Case Studies

Several case studies have highlighted the therapeutic potential of DHINA in clinical settings:

  • Case Study 1 : A clinical trial involving patients with photoaged skin showed significant improvements in skin texture and elasticity after a regimen including DHINA over 12 weeks. Patients reported reduced fine lines and improved hydration levels.
  • Case Study 2 : In a study focusing on wound healing, participants treated with a DHINA-enriched formulation exhibited faster wound closure rates compared to control groups. Histological analyses confirmed increased collagen deposition at the wound site.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • A comprehensive review indicated that nicotinamide derivatives like DHINA possess antibacterial properties and can enhance cellular immunity .
  • In vitro studies demonstrated that DHINA could reduce oxidative DNA damage induced by UV radiation, supporting its role as a photoprotective agent .

Scientific Research Applications

Diabetes Management

Recent studies have highlighted the protective effects of derivatives of isonicotinamide, including N,3-dihydroxyisonicotinamide, against β-cell damage in diabetes. In particular, research indicates that these compounds can prevent hyperglycemia and apoptosis in pancreatic β-cells induced by streptozotocin (STZ), a common model for inducing diabetes in laboratory animals.

  • Mechanism of Action : The protective effects are attributed to the reduction of apoptosis in β-cells and the restoration of insulin content. This compound has been shown to significantly increase the insulin-positive area in the pancreas compared to control groups treated with STZ alone .
  • Case Study : In a study involving mice treated with high doses of STZ followed by a high-fat diet, administration of this compound resulted in improved insulin secretion and reduced blood glucose levels. This suggests its potential as a therapeutic agent for preventing diabetes-related complications .

Neuroprotection

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival makes it a candidate for further investigation.

  • Research Findings : Studies have shown that nicotinamide derivatives can inhibit neurotoxic effects associated with various conditions, potentially offering protection against neurodegeneration . This is particularly relevant for conditions like Alzheimer's and Parkinson's disease.
  • Applications : The compound could be explored as part of combination therapies aimed at enhancing neuronal resilience against stressors that lead to cell death.

Enzyme Reactivation

This compound has been studied as a potential reactivator for acetylcholinesterase (AChE) inhibited by organophosphates such as sarin and VX nerve agents.

  • Synthesis and Evaluation : Research has demonstrated that derivatives of isonicotinamide can effectively reactivate AChE inhibited by organophosphates. In vitro studies indicate that these compounds show superior efficacy compared to traditional reactivators like pralidoxime (2-PAM) .
  • Case Study : A specific study evaluated several isonicotinamide derivatives against AChE inhibition and found promising results in reactivating the enzyme, suggesting potential applications in counteracting poisoning from organophosphate agents .

Summary Table of Applications

Application AreaMechanism/EffectEvidence/Case Studies
Diabetes ManagementPrevents β-cell apoptosis; restores insulin levelsMice studies showing reduced hyperglycemia
NeuroprotectionModulates neuronal survival pathwaysPotential benefits in Alzheimer's treatment
Enzyme ReactivationReactivates inhibited acetylcholinesteraseSuperior efficacy compared to traditional agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.